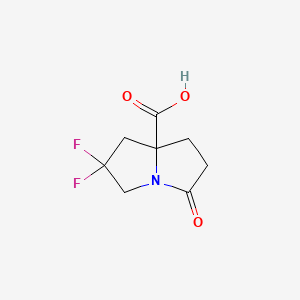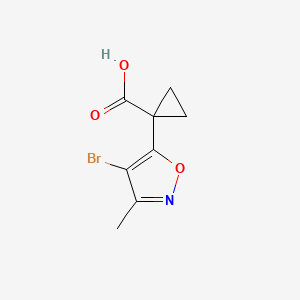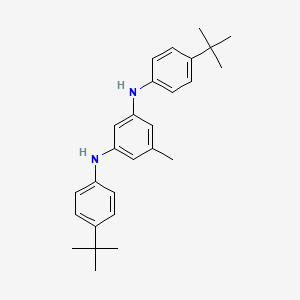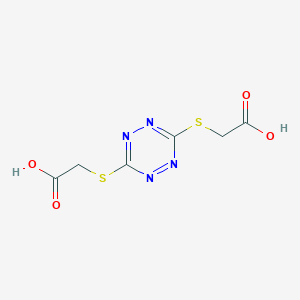
2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a heterocyclic compound containing a tetrazine ring, which is a six-membered ring with four nitrogen atoms
准备方法
The synthesis of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid typically involves the reaction of 1,2,4,5-tetrazine with thiol-containing compounds under specific conditions. One common method involves the use of nucleophilic substitution reactions, where the tetrazine ring is functionalized with sulfanediyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes and alkynes, to form new cyclic structures.
科学研究应用
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is explored for its potential use in bioorthogonal chemistry, where it can selectively react with specific biomolecules without interfering with biological processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid involves its ability to undergo specific chemical reactions with target molecules. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules in living systems without disrupting normal biological functions .
相似化合物的比较
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid can be compared with other tetrazine-based compounds, such as:
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: Known for its use in coordination chemistry and the formation of metal complexes.
3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Used in the synthesis of MOFs and other advanced materials.
3,6-Bis(2-pyrimidyl)-1,2,4,5-tetrazine:
属性
IUPAC Name |
2-[[6-(carboxymethylsulfanyl)-1,2,4,5-tetrazin-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4S2/c11-3(12)1-15-5-7-9-6(10-8-5)16-2-4(13)14/h1-2H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEFGOUVGKFAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(N=N1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
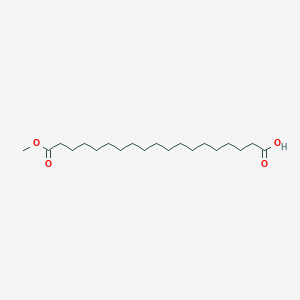


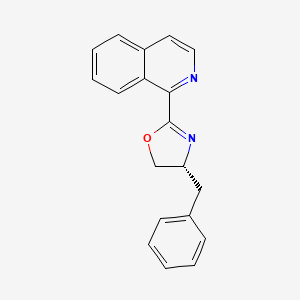
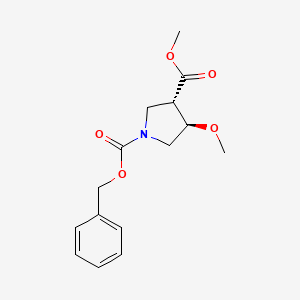
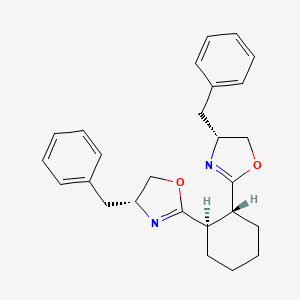
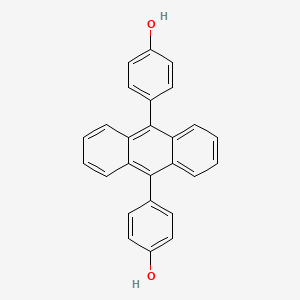
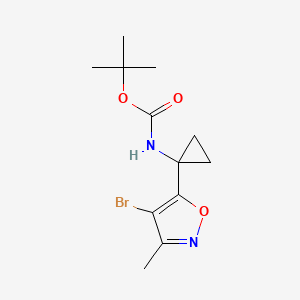
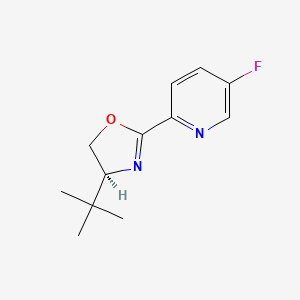
![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)
